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Compound of Interest

Compound Name: Azocane-1-sulfonyl chloride

CAS No.: 1042803-94-0

Cat. No.: B2578836

Get Quote

Part 1: The Medium-Ring Paradox in Drug Discovery
Introduction
The search for novel anti-infective agents—specifically against multidrug-resistant (MDR)

pathogens like MRSA, Acinetobacter baumannii, and Plasmodium falciparum—has

necessitated a departure from conventional 5- and 6-membered heterocycles.[1] Azocanes

(azacyclooctanes), 8-membered nitrogenous rings, represent a privileged but underutilized

chemical space.

They form the core of potent marine alkaloids such as Manzamine A

(antimalarial/antitubercular) and Nakadomarin A (antifungal/cytotoxic). However, their adoption

in medicinal chemistry is hindered by the "Medium-Ring Paradox":

Entropic Disfavor: The probability of chain ends meeting to close an 8-membered ring is

significantly lower than for 5- or 6-membered rings.

Enthalpic Strain: Transannular interactions (Pitzer strain) create a high-energy barrier to

cyclization.
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Scope of this Guide
This Application Note provides a validated, high-fidelity workflow for synthesizing substituted

azocane scaffolds. We focus on two complementary methodologies:

Method A: Ring-Closing Metathesis (RCM) – Best for rapid access to unsaturated azocane

cores.

Method B: Palladium-Catalyzed Ring Expansion – Best for transferring chirality from

accessible piperidine precursors.

Part 2: Strategic Retrosynthesis & Workflow
To navigate the synthetic difficulty, we employ a "Divide and Conquer" approach. The following

decision tree outlines the selection logic between RCM and Ring Expansion based on target

substitution patterns.
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Retrosynthesis
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Figure 1:Strategic decision tree for azocane synthesis. Method selection depends heavily on

the required substitution pattern and available starting materials.

Part 3: Method A – High-Dilution Ring-Closing
Metathesis (RCM)
Principle: RCM utilizes a metal carbene catalyst (Ruthenium-based) to redistribute carbon-

carbon double bonds. For 8-membered rings, high dilution is non-negotiable to favor

intramolecular cyclization over intermolecular oligomerization.
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Protocol 1: Synthesis of 1-Boc-5-hydroxy-4-azocene
Target: A versatile intermediate for Nakadomarin analogs.

Materials
Substrate:N-Boc-N-(but-3-enyl)-1-amino-but-3-ene (Diene precursor).

Catalyst: Grubbs 2nd Generation Catalyst (G-II).

Solvent: Anhydrous Dichloromethane (DCM), degassed.

Additive: Titanium isopropoxide (Ti(OiPr)₄) – Optional, prevents chelation if Lewis basic sites

are present.

Step-by-Step Methodology
System Preparation (The "Oxygen-Free" Rule):

Flame-dry a 1L two-neck round-bottom flask equipped with a reflux condenser and

magnetic stir bar.

Cycle Argon/Vacuum 3 times.

Critical: Oxygen poisons the Ruthenium catalyst. Solvents must be sparged with Argon for

at least 30 minutes prior to use.

High-Dilution Setup (0.002 M):

Dissolve the diene precursor (1.0 mmol, ~225 mg) in 500 mL of degassed anhydrous

DCM.

Note: While 0.002 M seems excessive, concentrations >0.01 M significantly increase

dimer formation in 8-ring synthesis.

Catalyst Addition:

Add Grubbs II catalyst (5 mol%, 0.05 mmol, 42 mg) in one portion under Argon flow.
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Expert Tip: If the reaction stalls, add a second portion (2.5 mol%) after 12 hours rather

than adding all 7.5 mol% at the start. This maintains active carbene species.

Reaction & Monitoring:

Reflux at 40°C for 12–24 hours.

Self-Validation (TLC/NMR): Monitor the disappearance of the terminal alkene protons

(multiplets at ~5.0 and ~5.8 ppm) and the appearance of the internal cis/trans alkene

signal (~5.6 ppm).

Quenching & Purification:

Allow to cool. Add activated charcoal or DMSO (50 eq relative to catalyst) and stir for 2

hours to sequester Ruthenium.

Filter through a pad of Celite.

Concentrate in vacuo.

Purify via Flash Column Chromatography (SiO₂, Hexane/EtOAc gradient).

Quantitative Expectations
Parameter Specification Notes

Yield 65% – 85%

Lower yields often indicate

oligomerization (check

concentration).

Stereoselectivity Z (cis) : E (trans)
Typically 3:1 to 5:1 favoring Z-

isomer in 8-membered rings.

Reaction Time 12 – 36 Hours
Dependent on steric bulk near

the alkene.

Part 4: Method B – Palladium-Catalyzed Ring
Expansion
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Principle: This method converts a 6-membered vinyl piperidine into an 8-membered azocane

via a π-allyl palladium intermediate. It is superior for generating chiral azocanes because the

stereochemistry of the piperidine precursor is conserved or predictably inverted.

Protocol 2: Expansion of 2-Vinylpiperidine to 4-
Substituted Azocane
Materials

Substrate: 2-vinyl-1-tosylpiperidine.

Catalyst: Pd(PPh₃)₄ (5 mol%).

Solvent: THF (Anhydrous).

Nucleophile: Potassium Phthalimide or Acetate (for functionalization).

Step-by-Step Methodology
Precursor Activation:

The piperidine nitrogen must be protected with an electron-withdrawing group (Tosyl or

Nosyl) to facilitate the migration.

Reaction Assembly:

In a glovebox or under Argon, charge a pressure tube with the vinyl piperidine (1.0 eq) and

Pd(PPh₃)₄ (0.05 eq).

Dissolve in THF (0.1 M concentration—dilution is less critical here than in RCM).

Thermolysis:

Heat the sealed tube to 80°C–100°C.

Mechanism: The Pd(0) inserts into the allylic C-N bond (oxidative addition), opening the

ring to form a π-allyl species. The nitrogen then attacks the distal end of the π-allyl

system, closing the 8-membered ring.
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Validation:

1H NMR: Look for the shift of the proton adjacent to Nitrogen. In the piperidine, it is ~3.5

ppm (methine). In the azocane, it shifts downfield and the splitting pattern changes due to

ring flexibility.

Part 5: Functionalization for Anti-Infective Activity
Once the azocane core is synthesized, it must be functionalized to interact with microbial

targets. A common strategy is Reductive Amination or Click Chemistry to append

pharmacophores.

Protocol 3: Library Generation via Reductive Amination
Target: Introduction of lipophilic side chains (mimicking Manzamine lipid tails).

Deprotection: Remove the Boc/Tosyl group (TFA/DCM or Mg/MeOH).

Coupling:

Mix Azocane amine (1 eq) + Aryl Aldehyde (1.1 eq) in DCE.

Add NaBH(OAc)₃ (1.5 eq).

Stir at RT for 4 hours.

Bio-Evaluation:

Test compounds for MIC against S. aureus (ATCC 29213) and C. albicans.

Reference Standard: Manzamine A (MIC ~1.0 µg/mL).

Part 6: Troubleshooting & Optimization
The following diagram illustrates the critical control points for the RCM workflow.
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Figure 2:Troubleshooting logic for Ring-Closing Metathesis. Concentration control is the

primary determinant of success vs. oligomerization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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